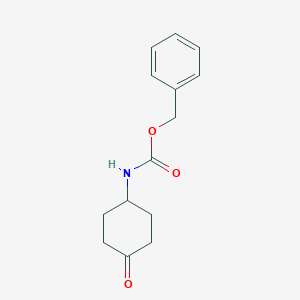

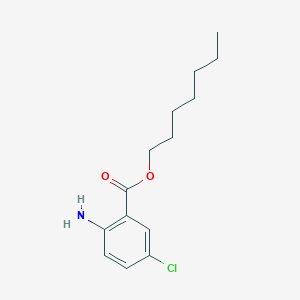

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Overview

Description

The compound of interest, 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, is a derivative of tetrahydroisoquinoline, which is a structural motif found in various bioactive molecules and pharmaceuticals. The tetrahydroisoquinoline scaffold is versatile and can be modified to produce compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through several methods. One approach involves starting with 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as precursors for the synthesis of dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which can be further transformed into compounds like lamellarin G trimethyl ether and lamellarin U . Another method describes the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using a one-pot three-component condensation in the presence of a basic catalyst, highlighting the advantages of catalyst recyclability and avoidance of hazardous reagents . Additionally, a four-component one-pot reaction in a basic ionic liquid has been reported for the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be complex, with the potential for multiple substituents and functional groups. For instance, the structure of a related compound, 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile, was confirmed by X-ray diffraction, demonstrating the precision required to ascertain the configuration of such molecules .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can participate in various chemical reactions, often influenced by the substituents present on the core structure. For example, the presence of a hydroxymethyl group at the 3-position can lead to selective inhibition of phenylethanolamine N-methyltransferase (PNMT), suggesting a hydrogen-bond donor interaction within the enzyme's active site . The introduction of electron-withdrawing groups at the 7-position can also affect the binding affinity towards biological targets, such as the alpha2-adrenoceptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. Substituents can significantly influence properties such as solubility, stability, and reactivity. For instance, the introduction of alkyl or aryl groups can enhance the lipophilicity of the molecule, which may affect its pharmacokinetic profile . The presence of a cyano group can also impact the molecule's electronic properties and its interactions with biological targets .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics Tetrahydroisoquinolines (THIQs), including 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, have been extensively studied for their therapeutic potentials. Initially recognized for neurotoxicity, THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been discovered as endogenous agents preventing Parkinsonism in mammals. These compounds have found applications in drug discovery, particularly in cancer and central nervous system (CNS) disorders. They also hold promise for treating infectious diseases such as malaria, tuberculosis, HIV, and leishmaniasis, showcasing their versatility as potential novel drug classes with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Therapeutic Potentials The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the chemical structure , has been explored for its neuroprotective, antiaddictive, and antidepressant-like activities. Studies suggest that 1MeTIQ offers protection against neurodegenerative diseases through mechanisms like MAO inhibition and free radical scavenging. Its antidepressant and antiaddictive effects have been demonstrated in various animal models, indicating potential applications in treating CNS disorders (Antkiewicz‐Michaluk et al., 2018).

Antimalarial Properties The metabolic pathways of 8-aminoquinoline antimalarials have been studied, revealing insights into their mechanisms and potential for treating malaria. Despite the effectiveness of such compounds, challenges remain due to the toxicity in certain individuals, especially those with glucose-6-phosphate dehydrogenase deficiency. This highlights the need for continued research into safer and more effective derivatives (Strother et al., 1981).

Excited State Hydrogen Atom Transfer in Chemistry Research into the excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules, like 7-hydroxyquinoline, provides foundational insights into chemical reactions that could be relevant for understanding the behaviors of compounds similar to 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. Such studies contribute to the broader field of physical chemistry and may inspire novel applications in synthetic chemistry and materials science (Manca et al., 2005).

Future Directions

THIQs have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name |

1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWLLSJFNZKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362596 | |

| Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

CAS RN |

17012-30-5 | |

| Record name | 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

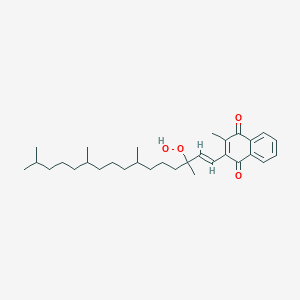

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)